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molecular formula C12H8FNO2 B1452100 2-Fluoro-4-(pyridin-3-yl)benzoic acid CAS No. 370864-62-3

2-Fluoro-4-(pyridin-3-yl)benzoic acid

Cat. No. B1452100
M. Wt: 217.2 g/mol
InChI Key: JVHHISJQXWNAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947684B2

Procedure details

The title compound is prepared as described in EXAMPLE 31, Part I, but with 4-bromo-2-fluorobenzoic acid and 3-pyridinylboronic acid as starting materials. 1H NMR (DMSO) δ 8.97 (d, 1H), 8.66-8.58 (m, 1H), 8.22-8.12 (m, 1H), 8.00-7.91 (m, 1H), 7.81-7.62 (m, 2H), 7.55-7.45 (m, 1H). ESI MS (M+1)+: 218.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14](B(O)O)[CH:13]=1>>[F:11][C:4]1[CH:3]=[C:2]([C:14]2[CH:13]=[N:12][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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